molecular formula C₃₈H₃₉ClN₄O₇ B1144678 N2,N6-Di-Cbz Avizafone CAS No. 60067-14-3

N2,N6-Di-Cbz Avizafone

Cat. No. B1144678
CAS RN: 60067-14-3
M. Wt: 699.19
InChI Key:
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Description

N2,N6-Di-Cbz Avizafone is a novel synthetic compound belonging to the family of heterocyclic compounds known as aminopyridines. It has been studied for its potential medicinal applications due to its ability to act as a ligand for various proteins and receptors, as well as its ability to modulate the activity of several enzymes. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N2,N6-Di-Cbz Avizafone.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N2,N6-Di-Cbz Avizafone can be achieved through a multi-step process involving protection, coupling, and deprotection reactions.

Starting Materials
Avizafone, N,N-Di-Boc-1,6-diaminohexane, Benzyl chloroformate, Diisopropylethylamine, Methanol, Dichloromethane, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Anhydrous magnesium sulfate

Reaction
Protection of the amine groups of N,N-Di-Boc-1,6-diaminohexane with benzyl chloroformate and diisopropylethylamine in dichloromethane to form N,N-Di-Boc-N2,N6-Di-Bzl-1,6-diaminohexane, Coupling of N,N-Di-Boc-N2,N6-Di-Bzl-1,6-diaminohexane with Avizafone in methanol using hydrochloric acid as a catalyst to form N2,N6-Di-Bzl Avizafone, Deprotection of the benzyl groups using sodium bicarbonate in methanol to form N2,N6-Di-Cbz Avizafone, Purification of the product using dichloromethane, sodium chloride, and anhydrous magnesium sulfate

Mechanism Of Action

N2,N6-Di-Cbz Avizafone acts as a ligand for various proteins and receptors, which allows it to modulate the activity of several enzymes. It binds to the 5-HT2A receptor, the 5-HT2B receptor, and the 5-HT7 receptor, which are involved in the regulation of serotonin levels in the brain. It also binds to the MAO, COX, and PDE enzymes, which are involved in the metabolism of serotonin.

Biochemical And Physiological Effects

N2,N6-Di-Cbz Avizafone has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood and cognitive functioning. It has also been shown to reduce inflammation, reduce pain, and improve sleep quality.

Advantages And Limitations For Lab Experiments

N2,N6-Di-Cbz Avizafone has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is easy to synthesize, which makes it an attractive option for laboratory experiments. However, it is not very stable and has a short shelf life, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of N2,N6-Di-Cbz Avizafone. One potential area of research is in the use of N2,N6-Di-Cbz Avizafone as a drug for the treatment of depression and anxiety. Another potential area of research is in the use of N2,N6-Di-Cbz Avizafone as an anti-inflammatory agent. Additionally, further research could be done to explore the potential use of N2,N6-Di-Cbz Avizafone as an adjuvant therapy for cancer, as well as its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

N2,N6-Di-Cbz Avizafone has been studied for its potential medicinal applications. It has been shown to act as a ligand for various proteins and receptors, including the 5-HT2A receptor, the 5-HT2B receptor, and the 5-HT7 receptor. It has also been shown to modulate the activity of several enzymes, including monoamine oxidase (MAO), cyclooxygenase (COX), and phosphodiesterase (PDE).

properties

CAS RN

60067-14-3

Product Name

N2,N6-Di-Cbz Avizafone

Molecular Formula

C₃₈H₃₉ClN₄O₇

Molecular Weight

699.19

synonyms

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_

Origin of Product

United States

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